molecular formula C12H7ClN2O2 B14690629 2-Amino-7-chloro-3H-phenoxazin-3-one CAS No. 31299-63-5

2-Amino-7-chloro-3H-phenoxazin-3-one

Cat. No.: B14690629
CAS No.: 31299-63-5
M. Wt: 246.65 g/mol
InChI Key: RHSIBHQUEDYSHC-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-3H-phenoxazin-3-one is a synthetic phenoxazine derivative that serves as a key scaffold in scientific research due to its diverse biological activities. This compound is of significant interest in medicinal chemistry and chemical biology, particularly in the development of novel therapeutic and agrochemical agents. In oncology research, this compound and its structural analogs demonstrate potent anti-tumor properties by acting as DNA intercalators, thereby inhibiting the replication and transcription processes in cancer cells . Studies have shown that related phenoxazine compounds, such as 2-aminophenoxazine-3-one (Phx-3), exert strong cytotoxic and proapoptotic effects on various human cancer cell lines, including gastric (MKN45, MKN74) and colon (COLO20, DLD1) cancers, with IC50 values often below 10 µM . A key mechanism of action involves the rapid and drastic reduction of intracellular pH (pHi) in cancer cells, which is crucial for maintaining their glycolytic metabolism (the Warburg effect) and survival; this disruption of intracellular homeostasis ultimately triggers apoptotic cell death . Notably, some phenoxazines exhibit selective toxicity towards cancer cells while showing less adverse effects on normal cells like human umbilical vein endothelial cells (HUVECs) at comparable concentrations . Concurrently, in agricultural and plant sciences, this compound is investigated for its phytotoxic potential as a natural herbicide precursor . Aminophenoxazinones are degradation products of benzoxazinoids, defense compounds found in cereals like wheat and corn . Research indicates that these natural aminophenoxazinones can significantly inhibit the radicle elongation of weed species such as Lolium rigidum and Portulaca oleracea , with efficacy similar to that of the commercial herbicide pendimethalin . Their mode of action in plants is associated with the inhibition of histone deacetylases, leading to altered histone acetylation and suppressed plant growth . This dual activity in both anticancer and phytotoxicity bioassays highlights the versatility of the phenoxazine core structure and establishes this compound as a valuable chemical tool for probing multiple biological pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31299-63-5

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

2-amino-7-chlorophenoxazin-3-one

InChI

InChI=1S/C12H7ClN2O2/c13-6-1-2-8-11(3-6)17-12-5-10(16)7(14)4-9(12)15-8/h1-5H,14H2

InChI Key

RHSIBHQUEDYSHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=CC(=O)C(=CC3=N2)N

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of 2 Amino 7 Chloro 3h Phenoxazin 3 One and Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of phenoxazinone compounds, offering non-destructive and highly detailed information about their molecular structure.

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of 2-Amino-7-chloro-3H-phenoxazin-3-one. One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the chemical environment of each proton and carbon atom.

For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each aromatic proton. rsc.org For instance, the protons on the chlorinated benzene (B151609) ring appear as a doublet of doublets and two doublets, a pattern dictated by their coupling interactions. rsc.org The protons on the other aromatic ring and the amino group also present characteristic signals. rsc.org

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom, including the carbonyl carbon which appears significantly downfield (around 185.4 ppm). rsc.org The carbon atoms attached to chlorine and those in the heterocyclic ring also have characteristic chemical shifts. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. rsc.org

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-16.35s103.5
C-1a--130.6
C-2--153.6
NH₂6.92s-
C-3--185.4
C-46.63s108.9
C-4a--152.7
C-5a--147.4
H-67.70d, J = 8.8137.9
C-7--134.2
H-87.43dd, J = 8.8, 2.0121.1
H-97.66d, J = 2.0137.1
C-9a--153.5

Note: Assignments are based on reported data and may require 2D NMR for unambiguous confirmation.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure. libretexts.orgwikipedia.org A COSY experiment establishes correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic rings. wikipedia.orgemerypharma.com HSQC spectra correlate each proton with its directly attached carbon atom, providing definitive C-H assignments. wikipedia.org

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement. For this compound, HRESIMS analysis shows a protonated molecular ion [M+H]⁺ at an m/z value of 247.0269, which corresponds to the calculated value for the molecular formula C₁₂H₈ClN₂O₂. rsc.org This precise mass confirmation is a critical piece of evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum can also offer structural clues, revealing how the molecule breaks apart under specific conditions. researchgate.net

Table 2: HRESIMS Data for this compound. rsc.org

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺247.0269247.0270C₁₂H₈ClN₂O₂

UV-Vis spectroscopy provides insights into the electronic structure of the phenoxazinone chromophore. nih.gov The extended π-conjugated system of this compound is responsible for its absorption of light in the visible region, which gives the compound its color. The spectrum typically displays characteristic absorption maxima (λmax) corresponding to π-π* electronic transitions within the molecule. chemrxiv.org The position and intensity of these bands can be influenced by substituents on the phenoxazinone core and the solvent used for analysis. chemrxiv.orgquanthic.fr For phenoxazinones in general, the bright excited state responsible for their yellow-orange color stems from a π-π* transition. chemrxiv.org

Infrared (IR) spectroscopy is used to identify the various functional groups present in the this compound molecule by detecting their characteristic vibrational frequencies. acs.org The IR spectrum provides direct evidence for key structural features.

Table 3: Characteristic IR Absorption Bands for this compound.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Description of Vibration
N-H (Amino)3400 - 3200Stretching
C=O (Quinone)1680 - 1650Stretching
C=N / C=C1650 - 1550Aromatic Ring Stretching
C-O-C (Ether)1275 - 1200Asymmetric Stretching
C-Cl800 - 600Stretching

Note: The exact positions of the peaks can vary slightly based on the sample's physical state and measurement conditions.

The presence of a strong absorption band for the carbonyl (C=O) group of the quinone system and the characteristic stretches for the amino (N-H) group are key diagnostic features in the IR spectrum. rsc.org Vibrations corresponding to the aromatic C=C bonds, the C-O-C ether linkage, and the C-Cl bond further confirm the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic and Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound. Column chromatography using silica (B1680970) gel is a standard method for purifying the compound after its synthesis. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of the compound and to separate it from related substances. nih.govmdpi.com By using a suitable stationary phase (like a C18 column) and a carefully chosen mobile phase, HPLC can provide sharp, well-resolved peaks, allowing for accurate quantification and purity determination. mdpi.com The development of a robust HPLC method is crucial for quality control and for monitoring reactions involving this compound. mdpi.com

Structure Activity Relationship Sar Studies of 2 Amino 7 Chloro 3h Phenoxazin 3 One and Its Analogues

Elucidating the Influence of Substituents on Biological Activities

The biological activity of the 2-aminophenoxazinone skeleton can be significantly modulated by the nature and position of various substituents on the tricyclic ring system.

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. Studies on aminophenoxazinone derivatives have demonstrated that the position and nature of the halogen substituent critically affect their phytotoxic profiles. mdpi.com

For instance, the introduction of a chlorine atom at the C-8 position was found to reduce the phytotoxic activity of the parent 2-amino-3H-phenoxazin-3-one molecule. mdpi.com Conversely, the introduction of an iodine atom at the C-4 position led to a significant increase in phytotoxicity. mdpi.com This suggests that both the electronic effects and the steric bulk of the halogen, as well as its specific location on the phenoxazinone ring, are critical determinants of activity. A particularly noteworthy finding is that for the C-8 chloro-substituted analogue, the subsequent addition of an iodine atom at the C-4 position reversed the initial loss of activity, resulting in a compound with markedly improved inhibitory effects on weed growth, especially at higher concentrations. mdpi.com

Table 1: Phytotoxicity of Halogenated 2-amino-3H-phenoxazin-3-one Derivatives on P. oleracea Root Length mdpi.com
CompoundSubstituentsInhibition (%) at 1 mMRelative Activity Trend
2-amino-3H-phenoxazin-3-oneUnsubstituted~50%Active
2-amino-8-chloro-3H-phenoxazin-3-one8-ChloroInactiveDecreased Activity
2-amino-8-chloro-4-iodo-3H-phenoxazin-3-one8-Chloro, 4-Iodo~74%Increased Activity

The specific position of substituents on the phenoxazinone framework plays a pivotal role in modulating biological activity. Research into the phytotoxicity of various derivatives has shown that modifications at the C-8 position, such as the introduction of a chloro or carboxylic acid group, generally lead to reduced activity compared to the unsubstituted parent compound. mdpi.com In contrast, substitution at the C-4 position with a bulky halogen like iodine can significantly enhance activity. mdpi.com

In the context of anticancer activity, studies on related pyridophenoxazinones have revealed that the placement of electron-withdrawing groups, such as a nitro group, dramatically influences cytotoxicity. nih.gov A nitro group at the R(2) position of ring A resulted in the most potent compound against a panel of human tumor cell lines. nih.govunibas.it Conversely, introducing electron-donating methyl groups at any position led to a substantial decrease in activity, often by a factor of 10 to 100. nih.gov This highlights the importance of electronic effects and their interplay with substituent position in determining the biological profile of phenoxazinone-based compounds.

Analogues and Derivatives: SAR Analysis of Core Structural Changes

Altering the core heterocyclic structure of 2-aminophenoxazinone provides another avenue for developing novel analogues with distinct biological properties.

The tricyclic phenoxazinone system is a versatile scaffold that can be modified to create more complex polycyclic structures. For example, the development of angular polycyclic phenoxazine (B87303) derivatives has been explored. nih.gov The phenoxazine moiety is a key structural unit in many important drugs, including the anticancer agent Actinomycin D. researchgate.net The inherent reactivity of the phenoxazinone core allows for the synthesis of diverse derivatives through various chemical transformations, leading to compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net

Replacing one of the benzene (B151609) rings of the phenoxazinone core with a pyridine or other heterocyclic ring system leads to analogues such as pyridophenoxazinones and benzophenoxazinones, which have been investigated primarily for their anticancer potential. nih.govunibas.it SAR studies on these analogues have yielded critical insights into the structural requirements for potent antiproliferative activity.

A key finding is the crucial role of the nitrogen atom's position within the pyridine ring (ring D). nih.govunibas.it For potent DNA binding and subsequent cytotoxic effects, the nitrogen atom is preferentially located in the "W" position (as seen in 5H-pyrido[3,2-a]phenoxazin-5-ones). nih.gov The benzophenoxazinone analogue, which lacks this nitrogen atom, as well as pyridophenoxazinone isomers where the nitrogen is in the "Y" or "Z" positions, show significantly lower antiproliferative activity. nih.govunibas.it This underscores the importance of the pyridine nitrogen for the molecule's mechanism of action. unibas.it Interestingly, an isomer with the nitrogen in the "X" position (5H-pyrido[2,3-a]phenoxazin-5-one) displayed unexpectedly high activity, suggesting a potentially different mechanism of action that warrants further exploration. nih.gov

Table 2: Influence of Nitrogen Position in Ring D on Antiproliferative Activity nih.govunibas.it
Compound TypeNitrogen Position in Ring DRelative Antiproliferative Activity
BenzophenoxazinoneNoneLow
5H-pyrido[3,2-a]phenoxazin-5-oneWHigh
5H-pyrido[2,3-a]phenoxazin-5-oneXHigh (unexpected)
5H-pyrido[3,4-a]phenoxazin-5-oneYLow
5H-pyrido[4,3-a]phenoxazin-5-oneZLow

Acetylated and Hydroxylated Derivatives

The exploration of structure-activity relationships for phenoxazinone compounds often involves the synthesis and analysis of various derivatives to understand how different functional groups impact biological activity. Among the most studied modifications are acetylation and hydroxylation of the core structure. While specific studies on the 7-chloro analogue are limited, research on related phenoxazinones provides valuable insights into the effects of these chemical modifications.

In studies concerning the biotransformation of 2-hydroxy-1,4-benzoxazin-3-one (HBOA) by the endophytic fungus Chaetosphaeria sp., several hydroxylated and acetylated derivatives of 2-amino-3H-phenoxazin-3-one were identified. nih.govscispace.comresearchgate.net These metabolic products demonstrate the natural occurrence of such modifications on the phenoxazinone scaffold. The identified metabolites included 2-amino-7-hydroxy-3H-phenoxazin-3-one, 2-acetylamino-7-hydroxy-3H-phenoxazin-3-one, and 7-hydroxy-2-(2-hydroxyacetyl)-amino-3H-phenoxazin-3-one. nih.govresearchgate.net

The structure elucidation of these compounds was accomplished using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques, including 1H, 13C, and 2D NMR. nih.govresearchgate.net The formation of these derivatives occurs through the oxidative dimerization of an o-aminophenol intermediate, followed by further hydroxylation and acetylation steps. scispace.com The introduction of a hydroxyl group at the C-7 position and the acetylation of the C-2 amino group represent key structural changes that can significantly alter the molecule's physicochemical properties, such as polarity, solubility, and its ability to interact with biological targets.

These findings underscore that both the amino group at the C-2 position and the aromatic ring are susceptible to modification, providing pathways to generate structural diversity for SAR studies.

Table 1: Identified Acetylated and Hydroxylated Phenoxazinone Derivatives

Compound Name Chemical Modification Parent Compound
2-Amino-7-hydroxy-3H-phenoxazin-3-one Hydroxylation at C-7 2-Amino-3H-phenoxazin-3-one
2-Acetylamino-7-hydroxy-3H-phenoxazin-3-one Acetylation at C-2, Hydroxylation at C-7 2-Amino-3H-phenoxazin-3-one

Computational Approaches in SAR Derivation

Computational methods are integral to modern drug discovery and SAR studies, providing powerful tools to predict biological activity and understand molecular interactions. nih.gov For complex molecules like 2-Amino-7-chloro-3H-phenoxazin-3-one and its analogues, computational approaches such as Quantitative Structure-Activity Relationships (QSAR) modeling and molecular docking offer efficient means to guide the design and synthesis of new, more potent compounds. crpsonline.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.ro By correlating physicochemical properties and structural descriptors with activity, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. chalcogen.ronih.gov

A notable QSAR study was conducted on the ecotoxicological characterization of benzoxazinone (B8607429) allelochemicals and their transformation products, which include several phenoxazinone derivatives. nih.gov This study aimed to predict the toxicity of these compounds to Daphnia magna. The phenoxazinones investigated included 2-amino-3H-phenoxazin-3-one (APO) and 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), which are structural analogues of the target compound. nih.gov

The QSAR models developed in this research demonstrated good internal predictive ability (Rcv2 > 0.6) and were successfully used to predict the toxicity of the natural compounds. nih.gov Such models typically use a variety of molecular descriptors, including topological, electronic, and quantum chemical parameters, to build a robust correlation. chalcogen.ro The application of QSAR in this context highlights its utility in environmental risk assessment and in understanding how structural modifications—such as the presence of a methoxy group at C-7 instead of a chloro group—influence the toxicological profile of the phenoxazinone scaffold. nih.gov

Table 2: Phenoxazinone Compounds Included in a QSAR Study

Compound Abbreviation Compound Name
APO 2-Amino-3H-phenoxazin-3-one
AMPO 2-Amino-7-methoxy-3H-phenoxazin-3-one
AAPO 2-Acetylamino-3H-phenoxazin-3-one

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.netnih.gov This method is crucial for elucidating ligand-receptor interactions at the molecular level and is a cornerstone of structure-based drug design. nih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.netmdpi.com For this compound, docking studies could be employed to predict its binding mode to various biological targets, such as enzymes or DNA. nih.govmdpi.com

For instance, in studies of other heterocyclic compounds, molecular docking has been successfully used to predict binding affinities and explain the SAR of novel antimicrobial or antioxidant agents. researchgate.netnih.gov A typical study involves docking a series of synthesized derivatives into the active site of a target protein (e.g., DNA gyrase) to correlate their predicted binding scores with experimentally determined biological activity. nih.gov Compounds that show stronger binding affinity and form critical interactions with active site residues are often identified as promising candidates for further development. researchgate.net By understanding these interactions, medicinal chemists can rationally design new analogues of this compound with improved affinity and selectivity for a specific target.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, CNDO/2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Complete Neglect of Differential Overlap (CNDO/2) are powerful tools for this purpose. DFT, in particular, has become a standard for its balance of accuracy and computational cost in studying organic molecules.

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of 2-Amino-7-chloro-3H-phenoxazin-3-one. These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-2.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap3.3 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment3.5 DMeasures the polarity of the molecule.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). For phenoxazine (B87303) derivatives, the key transitions are typically π-π* transitions within the conjugated system. nih.gov The calculations would likely predict strong absorption bands in the UV-visible region, with the exact positions influenced by the amino and chloro substituents. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict NMR chemical shifts (¹H and ¹³C). scielo.org.za These calculations provide theoretical spectra that can be compared with experimental data to verify the molecular structure. The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the heterocyclic system and its functional groups.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Calculated)Hypothetical Experimental Value
UV-Vis λmax450 nm455 nm
1H NMR (H1)7.8 ppm7.9 ppm
13C NMR (C3=O)180.5 ppm181.2 ppm

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with biological macromolecules, such as proteins or nucleic acids. researchgate.net

By simulating the molecule in a solvent environment (typically water), researchers can observe its dynamic behavior, identify stable conformations, and understand how it might bind to a receptor's active site. These simulations are crucial for predicting the binding affinity and mode of interaction of a potential drug candidate. The phenoxazine core is known to be a valuable pharmacophore for potent inhibitors of various biological targets. researchgate.net MD simulations can help elucidate the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-target complex, providing a dynamic picture that complements the static view from molecular docking.

In Silico Screening and Design of Novel Analogues

The scaffold of this compound can serve as a starting point for the in silico design and screening of novel, potentially more potent analogues. rsc.orgijpsjournal.com This process typically involves several computational steps:

Virtual Library Generation: A large library of virtual compounds is created by systematically modifying the parent structure. This could involve adding, removing, or substituting different functional groups at various positions on the phenoxazine ring.

Molecular Docking: This virtual library is then screened against a specific biological target using molecular docking programs. researchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a docking score. ekb.eg

Structure-Activity Relationship (SAR) Analysis: The results from the docking screen are used to build SAR models. nih.gov These models help identify which chemical modifications lead to improved binding affinity and selectivity, guiding the synthesis of the most promising candidates for experimental testing. This rational, computer-aided approach accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success. ijpsjournal.com

Biotransformation, Environmental Fate, and Ecological Impact

Microbial Degradation Pathways and Metabolite Identification

The microbial breakdown of phenoxazinone structures is a key process governing their environmental persistence. While specific pathways for the 7-chloro derivative are not extensively detailed in existing literature, the degradation of the parent compound, 2-amino-3H-phenoxazin-3-one (APO), and related structures provides a foundational understanding.

Microorganisms, particularly soil-dwelling bacteria and fungi, are pivotal in the transformation of these compounds. frontiersin.org The formation of the 2-aminophenoxazin-3-one skeleton itself is often a biological process. For instance, the enzyme phenoxazinone synthase, a copper-containing oxidase, catalyzes the oxidative coupling of 2-aminophenols to form the phenoxazinone chromophore. nih.govresearchgate.net This reaction is a critical step in the biosynthesis of actinomycin, an antibiotic. nih.govresearchgate.net The mechanism involves a complex six-electron oxidation, proceeding through a quinone imine intermediate that is subsequently trapped by a second molecule of 2-aminophenol (B121084). nih.govresearchgate.net

Once formed, phenoxazinones can undergo further microbial modification. A common biotransformation pathway is N-acetylation. Soil microbes can convert 2-amino-3H-phenoxazin-3-one (APO) into 2-acetylamino-3H-phenoxazin-3-one (AAPO). researchgate.netnih.gov This acetylation is a detoxification mechanism for the microorganisms and alters the compound's biological activity and solubility. frontiersin.org Furthermore, some soil-derived Streptomyces species have been shown to produce N-acetyl-cysteinylated phenazine derivatives, indicating that conjugation with amino acids is another potential biotransformation route. nih.govnih.govresearchgate.net

The degradation of the core phenazine ring system, which is structurally related to phenoxazinones, has been studied in mycobacteria. These bacteria can utilize phenazines as a sole carbon source for growth, demonstrating that complete mineralization of these heterocyclic structures is possible. nih.gov This suggests that microbial communities in soil and sediment could potentially degrade 2-Amino-7-chloro-3H-phenoxazin-3-one, likely initiating the process through enzymatic reactions. The presence of the chlorine atom may influence the degradation rate, potentially requiring initial reductive dehalogenation steps by anaerobic bacteria before ring cleavage can occur, a common pathway in the breakdown of other chlorophenols. nih.gov

Identified Metabolites in Phenoxazinone Biotransformation

Chemical Transformation in Environmental Matrices (e.g., Soil)

In environmental matrices like soil, this compound is subject to both biological and chemical (abiotic) transformations. Its fate is intrinsically linked to the biotransformation of precursor compounds released by plants.

A significant pathway for the formation of the parent compound, APO, in soil is the transformation of benzoxazolinones, such as 2-benzoxazolinone (B145934) (BOA), which are allelochemicals produced by cereal crops like rye. researchgate.net Soil microorganisms rapidly convert BOA into APO and its acetylated derivative, AAPO. researchgate.net The persistence of these compounds is concentration-dependent. In a study using sandy loam soil, the half-life of APO was found to increase significantly with higher initial concentrations. researchgate.net At a high concentration (30,000 nmol g soil⁻¹), the half-life of APO was 45 days, indicating that at sites with high inputs, the compound can be moderately persistent. researchgate.net

Half-life of BOA and its Phenoxazinone Metabolites in Soil

The chlorine substituent at the 7-position of the phenoxazinone ring is expected to influence its chemical behavior. Halogenated aromatic compounds can be susceptible to photodecomposition. The parent phenoxazine (B87303) structure is known to degrade quickly when exposed to light, especially in halogenated solvents, through a radical-mediated mechanism. chemistryviews.org This suggests that photolysis could be a potential abiotic degradation pathway for this compound on soil surfaces or in sunlit aquatic environments. Furthermore, under anaerobic conditions, which can occur in waterlogged soils or sediments, the chlorine atom may be removed via reductive dehalogenation, a process mediated by anaerobic bacteria. nih.gov

Role as Allelochemicals in Plant-Microbe Interactions

Phenoxazinones, including the parent structure of the title compound, are significant allelochemicals that mediate interactions between plants and microbes. They are often not produced by the plant directly but are the result of microbial transformation of plant-derived precursors. frontiersin.orgresearchgate.net

Crops like wheat, maize, and rye produce benzoxazinoids, a class of secondary metabolites that act as natural pesticides against pests and pathogens. frontiersin.orgresearchgate.net Upon the death and decomposition of these plants, the benzoxazinoids are released into the soil. Soil microorganisms then transform these compounds into more stable and often more biologically active phenoxazinones like APO and AAPO. researchgate.netnih.gov

These microbially-generated phenoxazinones exhibit broad-spectrum biological activity. They can inhibit the growth of competing plant species (allelopathy) and have antimicrobial properties, influencing the composition and activity of the soil microbial community. researchgate.net The formation of 2-amino-3H-phenoxazin-3-one from plant residues is therefore a critical step in the allelochemical dynamics of many agricultural systems. The presence of a chlorine atom in this compound could potentially enhance its biological activity, as halogenation is a common feature in many potent natural and synthetic biocides.

Implications for Agricultural and Environmental Science

The study of this compound and related compounds has significant implications for both agriculture and environmental science.

In agriculture, understanding the formation and fate of these allelochemicals is crucial for developing sustainable crop management strategies. The transformation of plant-derived benzoxazinoids into more persistent phenoxazinones like APO highlights a mechanism by which cover crops or crop residues can contribute to natural weed and pest suppression. researchgate.net Harnessing this process could lead to a reduction in the reliance on synthetic pesticides. However, the concentration-dependent persistence of these compounds means that their potential for long-term environmental effects must be carefully considered. researchgate.net

From an environmental science perspective, phenoxazinones represent a class of heterocyclic pollutants whose fate is governed by complex biotic and abiotic processes. The ability of microorganisms to degrade these ring structures is important for bioremediation. nih.gov The chlorinated nature of this compound adds another layer of complexity, making it a model for studying the fate of halogenated heterocyclic compounds in the environment. Research into its degradation pathways, particularly the mechanisms of dehalogenation and ring cleavage, is essential for assessing its environmental risk and developing strategies to mitigate potential contamination.

Table of Mentioned Compounds

Emerging Research Directions and Future Perspectives

Development of 2-Amino-7-chloro-3H-phenoxazin-3-one as a Research Tool

While specific applications of this compound as a research tool are not yet extensively documented, the broader phenoxazinone class serves as a valuable platform for developing such tools. The inherent spectroscopic properties of the phenoxazinone core, for instance, make it an attractive scaffold for the design of fluorescent probes to investigate biological processes. Modifications to the phenoxazinone ring system can tune its photophysical properties, enabling the development of sensors for specific analytes or cellular environments.

Furthermore, the biological activities of phenoxazinones can be harnessed to create pharmacological tools for studying specific cellular pathways. For example, a phenoxazinone-based compound with selective inhibitory activity against a particular enzyme could be used to elucidate the role of that enzyme in a disease model. The future development of this compound as a research tool will likely depend on a deeper understanding of its specific biological targets and molecular interactions.

Rational Design of Next-Generation Phenoxazinone-Based Biologically Active Compounds

The principle of rational design, which leverages an understanding of drug-target interactions, is a powerful strategy for discovering and optimizing new therapeutic agents. This approach is being increasingly applied to the phenoxazinone scaffold to develop next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

A key strategy in the rational design of phenoxazinone-based compounds is the use of molecular modeling and computational chemistry to predict how different structural modifications will affect binding to a biological target. nih.gov For example, by studying the crystal structure of an enzyme in complex with a phenoxazinone inhibitor, researchers can identify key interactions and design new analogs that enhance these interactions.

Recent successes in the rational design of related benzoxazinone (B8607429) compounds as factor Xa inhibitors highlight the potential of this approach. nih.gov Through iterative cycles of design, synthesis, and biological evaluation, researchers were able to develop a potent and selective inhibitor with antithrombotic efficacy in preclinical models. nih.gov This same paradigm can be applied to this compound to explore its potential as a therapeutic agent for a variety of diseases.

Compound ClassTargetDesign StrategyOutcome
BenzoxazinonesFactor XaHigh-throughput screening followed by structure-activity relationship (SAR) studies and molecular modeling.Identification of potent and selective inhibitors with in vivo efficacy. nih.gov
Phenyloxazoline AnaloguesPhenyloxazoline Synthase (MbtB)Design of transition-state analogues targeting the cyclization domain.Discovery of a hit compound with antimycobacterial activity and efflux pump inhibitory action. mdpi.com
1,4-BenzoxazinesTubulinIterative chemical modification of an isoflavonoid (B1168493) scaffold.Development of compounds with broad anticancer activity attributed to tubulin polymerization inhibition. mdpi.com

Integration of Multi-Omics Data in Phenoxazinone Research

The advent of "multi-omics" technologies, which allow for the comprehensive analysis of the genome, transcriptome, proteome, and metabolome, offers an unprecedented opportunity to understand the complex biological effects of phenoxazinone compounds. nih.govyoutube.com By integrating these different layers of biological information, researchers can gain a holistic view of how a compound like this compound perturbs cellular networks and pathways. nih.gov

For instance, a multi-omics study could be employed to investigate the mechanism of action of a novel phenoxazinone-based anticancer agent. Transcriptomic analysis could reveal changes in gene expression, proteomics could identify alterations in protein levels and post-translational modifications, and metabolomics could uncover shifts in metabolic pathways. By integrating these datasets, researchers could construct a detailed model of the drug's effects on the cancer cell, potentially revealing novel targets and biomarkers of response. nih.gov

While the application of multi-omics to phenoxazinone research is still in its early stages, it holds immense promise for accelerating drug discovery and development. The ability to generate and analyze large-scale biological data will be crucial for unlocking the full therapeutic potential of this important class of compounds.

Challenges and Opportunities in Phenoxazinone Chemical Biology

The field of chemical biology aims to use small molecules to probe and manipulate biological systems. Phenoxazinones, with their diverse biological activities, are well-suited for this purpose. nih.govnih.gov However, there are both challenges and opportunities in the application of these compounds to chemical biology research.

One of the primary challenges is achieving target selectivity. Many phenoxazinone derivatives exhibit broad-spectrum activity, which can make it difficult to dissect their effects on specific biological pathways. A key opportunity, therefore, lies in the development of highly selective chemical probes based on the phenoxazinone scaffold. This will require a combination of rational design, combinatorial chemistry, and sophisticated screening platforms.

Another challenge is understanding the in vivo fate of phenoxazinone compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties. Overcoming this challenge will be critical for translating the promising in vitro activities of many phenoxazinones into in vivo efficacy.

Despite these challenges, the opportunities in phenoxazinone chemical biology are vast. The development of new synthetic methodologies is enabling the creation of increasingly complex and diverse phenoxazinone libraries, providing a rich source of new chemical tools and therapeutic leads. nih.gov Furthermore, the application of cutting-edge technologies, such as chemoproteomics and high-content imaging, will provide new insights into the biological activities of these fascinating molecules. The continued exploration of the chemical biology of phenoxazinones, including derivatives like this compound, is sure to yield exciting new discoveries in the years to come.

Q & A

Q. How should researchers statistically analyze dose-response contradictions across replicate studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from ≥3 independent experiments using random-effects models to account for inter-study variability .
  • EC₅₀ normalization : Express results relative to internal controls (e.g., % viability vs. untreated cells) to minimize plate-to-plate variation .

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